
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Vue d'ensemble
Description
Le chlorhydrate de balapiravir est un médicament antiviral expérimental qui agit comme un inhibiteur de la polymérase. Il a été initialement développé pour le traitement de l'infection chronique par le virus de l'hépatite C et a ensuite été étudié pour son utilisation potentielle dans le traitement de la dengue . Le composé est un analogue de nucléoside qui inhibe la synthèse de l'acide ribonucléique médiée par la protéine non structurale 5B de la polymérase ARN .
Applications De Recherche Scientifique
Balapiravir hydrochloride has been extensively studied for its antiviral properties. Its applications include:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Explored as a potential treatment for chronic hepatitis C virus infection and dengue fever.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le chlorhydrate de balapiravir est synthétisé par une série de réactions chimiques impliquant la formation d'un analogue de nucléoside. . La voie de synthèse implique généralement :
- Formation du noyau de l'analogue de nucléoside.
- Introduction du groupe azido.
- Estérification avec l'acide isobutyrique.
Méthodes de production industrielle
La production industrielle du chlorhydrate de balapiravir implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
- Réactions d'estérification à grande échelle.
- Étapes de purification pour éliminer les impuretés.
- Mesures de contrôle qualité pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de balapiravir subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers produits oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe azido en un groupe amine.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des dérivés d'amine réduits et des analogues substitués .
Applications de la recherche scientifique
Le chlorhydrate de balapiravir a été largement étudié pour ses propriétés antivirales. Ses applications comprennent :
Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléoside et leurs propriétés chimiques.
Biologie : Enquête sur ses effets sur la réplication virale et les processus cellulaires.
Médecine : Exploré comme traitement potentiel de l'infection chronique par le virus de l'hépatite C et de la dengue.
Industrie : Utilisé dans le développement de médicaments antiviraux et d'agents thérapeutiques
Mécanisme d'action
Le chlorhydrate de balapiravir exerce ses effets en inhibant la protéine non structurale 5B de la polymérase ARN, qui est essentielle à la synthèse de l'ARN viral. Le composé est un promédicament qui est converti en sa forme active, R1479, après absorption par le tractus gastro-intestinal. Cette forme active inhibe la réplication du virus de l'hépatite C en interférant avec le processus de synthèse de l'ARN .
Mécanisme D'action
Balapiravir hydrochloride exerts its effects by inhibiting the RNA polymerase non-structural protein 5B, which is essential for viral RNA synthesis. The compound is a prodrug that is converted to its active form, R1479, after uptake from the gastrointestinal tract. This active form inhibits the replication of the hepatitis C virus by interfering with the RNA synthesis process .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de balapiravir est unique parmi les analogues de nucléoside en raison de son inhibition spécifique de la protéine non structurale 5B de la polymérase ARN. Des composés similaires comprennent :
Sofosbuvir : Un autre analogue de nucléoside utilisé pour le traitement de l'infection par le virus de l'hépatite C.
Ribavirine : Un analogue de nucléoside antiviral à large spectre.
Remdesivir : Un médicament antiviral utilisé pour le traitement de la COVID-19
Le chlorhydrate de balapiravir se distingue par sa cible spécifique et son mécanisme d'action unique impliquant la conversion en sa forme active .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride involves the protection of ribose, followed by the synthesis of the azido group, and then the coupling of the protected ribose with the pyrimidine ring. The final step involves the deprotection of the ribose and the formation of the hydrochloride salt.", "Starting Materials": [ "2,4-dihydroxypyrimidine", "2-methylpropanoic anhydride", "4-amino-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyrimidin-2(1H)-one", "sodium azide", "concentrated hydrochloric acid", "triethylamine", "dimethylformamide", "ethyl acetate", "methanol" ], "Reaction": [ "Protection of ribose: 2,3,5-tri-O-acetyl-beta-D-ribofuranose is treated with methanol and hydrochloric acid to remove the acetyl groups and form unprotected ribose.", "Synthesis of azido group: The unprotected ribose is treated with sodium azide, triethylamine, and dimethylformamide to form the azido group at the 4-position of the ribose.", "Coupling of ribose with pyrimidine ring: 2,4-dihydroxypyrimidine is treated with 2-methylpropanoic anhydride to form the corresponding 2-methylpropanoyl derivative. The protected ribose is then coupled with the pyrimidine ring using triethylamine and dimethylformamide as solvents.", "Deprotection and salt formation: The protected ribose is deprotected using methanol and hydrochloric acid to form the desired compound. The compound is then purified using ethyl acetate and methanol, and the hydrochloride salt is formed using concentrated hydrochloric acid." ] } | |
Numéro CAS |
690270-65-6 |
Formule moléculaire |
C21H31ClN6O8 |
Poids moléculaire |
531.0 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1 |
Clé InChI |
RAJFQMDUVDHLII-PYZPAVLJSA-N |
SMILES isomérique |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
SMILES canonique |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
R-1626; RO-4588161; R1626; RO4588161; R 1626; RO 4588161 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)

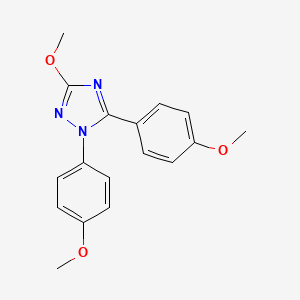
![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)
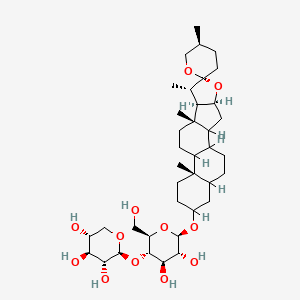

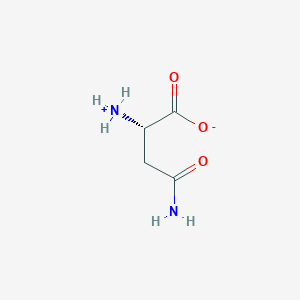
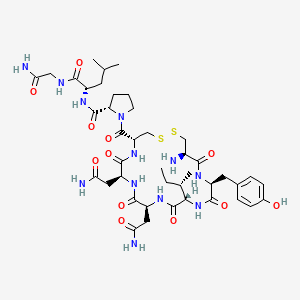


![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)
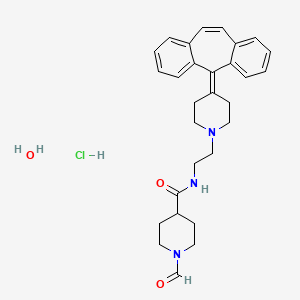

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
